molecular formula C23H23N3O5S2 B2904669 N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898448-32-3

N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2904669
CAS No.: 898448-32-3
M. Wt: 485.57
InChI Key: HFCHIGOXYUOQKN-UHFFFAOYSA-N
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Description

N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the tetrahydroquinoline core in the presence of a base such as triethylamine.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the sulfonylated tetrahydroquinoline with oxalyl chloride, followed by the addition of 2-methoxybenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The oxalamide linkage can be reduced to form an amine derivative.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N1-(2-methoxybenzyl)-N2-(1-phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • **N1-(2-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)oxalamide

Uniqueness

N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to the presence of both the thiophene sulfonyl group and the tetrahydroquinoline core, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-20-8-3-2-6-17(20)15-24-22(27)23(28)25-18-11-10-16-7-4-12-26(19(16)14-18)33(29,30)21-9-5-13-32-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCHIGOXYUOQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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